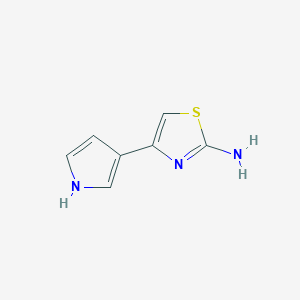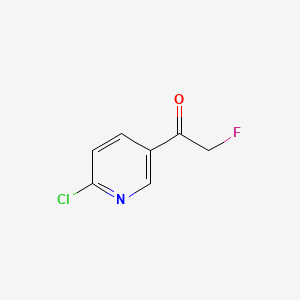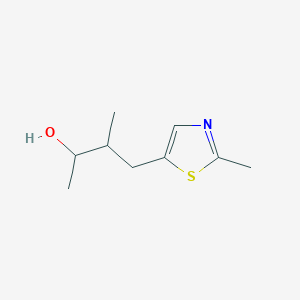
3-Methyl-4-(2-methylthiazol-5-yl)butan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-4-(2-methylthiazol-5-yl)butan-2-ol is an organic compound that belongs to the class of alcohols It is characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom, which is further connected to a thiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(2-methylthiazol-5-yl)butan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-methylthiazole with a suitable alkylating agent, followed by the introduction of a hydroxyl group through a reduction reaction. The reaction conditions typically involve the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reduction process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of high-pressure reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as distillation and crystallization are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
3-Methyl-4-(2-methylthiazol-5-yl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used under acidic or basic conditions.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often employed.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of halides or amines.
科学的研究の応用
3-Methyl-4-(2-methylthiazol-5-yl)butan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 3-Methyl-4-(2-methylthiazol-5-yl)butan-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. Additionally, the thiazole ring can interact with aromatic residues in proteins, modulating their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
類似化合物との比較
Similar Compounds
3-Methyl-2-butanol: A structurally similar compound with a hydroxyl group attached to a different carbon atom.
2-Methyl-3-buten-2-ol: Another related compound with a double bond in the carbon chain.
Uniqueness
3-Methyl-4-(2-methylthiazol-5-yl)butan-2-ol is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects.
特性
分子式 |
C9H15NOS |
|---|---|
分子量 |
185.29 g/mol |
IUPAC名 |
3-methyl-4-(2-methyl-1,3-thiazol-5-yl)butan-2-ol |
InChI |
InChI=1S/C9H15NOS/c1-6(7(2)11)4-9-5-10-8(3)12-9/h5-7,11H,4H2,1-3H3 |
InChIキー |
IDTZPRODOPUTBB-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=C(S1)CC(C)C(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


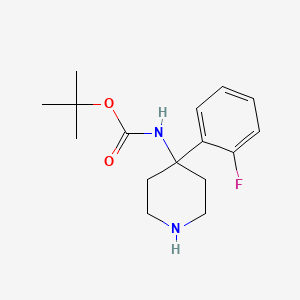
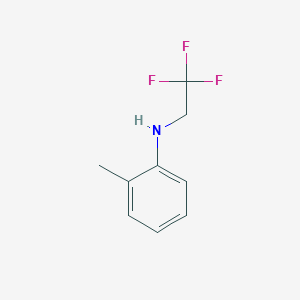

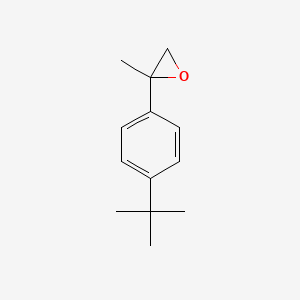
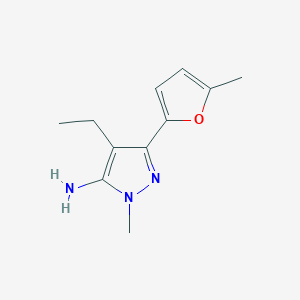
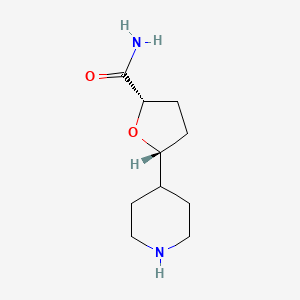
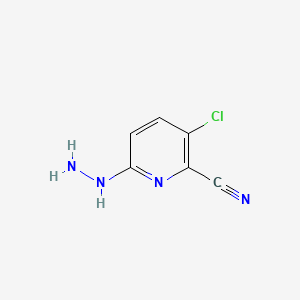

![3-{[3-Hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxy}-2,2-bis({[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxy}methyl)propyl3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate](/img/structure/B13532199.png)

![Potassium2-{[(tert-butoxy)carbonyl]amino}-2-(pyridin-2-yl)acetate](/img/structure/B13532216.png)

